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molecular formula C20H36N2O4 B8502032 Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate CAS No. 79316-89-5

Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate

Cat. No. B8502032
M. Wt: 368.5 g/mol
InChI Key: BYPRYVNTTQMPRC-UHFFFAOYSA-N
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Patent
US04501837

Procedure details

The N,N'-dicyclohexyl-N,N'-bis(ethoxycarbonyl)-ethylenediamine (m.p. 108° C.) is prepared by reacting N,N'-dicyclohexylethylenediamine with ethyl chlorocarbonate in chloroform at 10°-20° C. in the presence of aqueous NaOH. The obtained product has a purity of 99.7% and is used directly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH2:8][CH2:9][NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:17](Cl)(=[O:21])[O:18][CH2:19][CH3:20].[OH-:23].[Na+]>C(Cl)(Cl)Cl>[CH:11]1([N:10]([C:17]([O:18][CH2:19][CH3:20])=[O:23])[CH2:9][CH2:8][N:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[C:17]([O:18][CH2:19][CH3:20])=[O:21])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NCCNC1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10°-20° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(CCN(C(=O)OCC)C1CCCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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